

Spectroscopic Characterization Guide: (4-Benzylphenyl)methanol vs. Precursors

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Compound of Interest

Compound Name: (4-Benzylphenyl)methanol

CAS No.: 35714-20-6

Cat. No.: B1268827

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Executive Summary

(4-Benzylphenyl)methanol (CAS: 35714-20-6) is a critical bifunctional building block featuring a diarylmethane core and a primary alcohol handle. It serves as a versatile linker in medicinal chemistry and polymer science. This guide provides a definitive spectroscopic comparison between the target alcohol and its oxidized precursors, enabling researchers to validate synthetic transformations (reductions) with high confidence.

Key Differentiators:

- IR: Disappearance of the carbonyl stretch () and appearance of a broad hydroxyl band ().
- ¹H NMR: Diagnostic shift of the para-substituent signal from ppm (aldehyde) or

ppm (acid) to

ppm (hydroxymethyl methylene).

- ¹³C NMR: Upfield shift of the functionalized carbon from

ppm (carbonyl) to

ppm (carbinol).

Chemical Identity & Precursors[1]

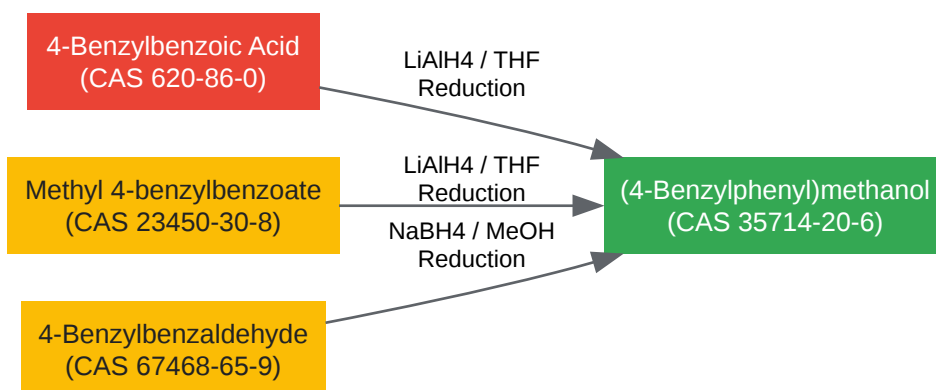
Compound	Structure Description	CAS No.	Role
(4-Benzylphenyl)methanol		35714-20-6	Target Product
4-Benzylbenzoic acid		620-86-0	Precursor (Acid)
4-Benzylbenzaldehyde		67468-65-9	Precursor (Aldehyde)
Methyl 4-benzylbenzoate		23450-30-8	Precursor (Ester)

Synthetic Context

The target alcohol is typically synthesized via the reduction of the corresponding aldehyde (using

) or the acid/ester (using

).[1] Monitoring this reduction is the primary use case for this spectroscopic data.



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Figure 1: Common synthetic pathways yielding **(4-benzylphenyl)methanol**.

Spectroscopic Comparison

Infrared (IR) Spectroscopy

The IR spectrum provides the quickest "quick-look" confirmation of reaction completion.

- Precursors (Carbonyls): All precursors exhibit a strong, sharp C=O stretching vibration.
 - Aldehyde:
(plus Fermi doublet C-H stretch at
)
 - Acid:[1][2]
(broad O-H stretch
overlaps C-H).
 - Ester:
.
- Target (Alcohol):
 - Absence of the C=O peak at

- Presence of a strong, broad O-H stretch centered at

Proton NMR (¹H NMR)

NMR is the gold standard for purity assessment. The diarylmethane "bridge" protons () serve as an internal reference, while the functional group protons shift dramatically upon reduction.

Solvent:

referenced to TMS (

ppm).

Proton Group	4-Benzylbenzaldehyde (Precursor)	(4-Benzylphenyl)methanol (Target)	(Shift)
Functional Group	(s, 1H, CHO)	(s/d, 2H, CH ₂ OH)	High Diagnostic Value
Bridge Methylene	(s, 2H,)	(s, 2H,)	Minor Upfield Shift
Aromatic (Ortho)	(d, 2H, ortho to C=O)	(d, 2H, ortho to CH ₂ OH)	Shielding effect (ppm)
Aromatic (Meta)	(d, 2H)	(d, 2H)	Minor Shift
Hydroxyl Proton	N/A	(br s, 1H, OH)	Variable (conc. dependent)

Analysis: The disappearance of the aldehyde singlet at 9.98 ppm and the appearance of the methylene singlet (or doublet) at 4.65 ppm confirms reduction. The aromatic protons ortho to the functional group shift upfield due to the loss of the electron-withdrawing carbonyl group.

Carbon-13 NMR (^{13}C NMR)

Carbon NMR confirms the change in hybridization and oxidation state of the benzylic carbon.

- Aldehyde (Precursor): Carbonyl carbon appears at

ppm.
- Acid/Ester (Precursor): Carbonyl carbon appears at

ppm.
- Alcohol (Target): Carbinol carbon (

) appears at

ppm.
- Bridge Methylene: Remains relatively stable at

ppm.

Experimental Protocols

Protocol A: Synthesis via Borohydride Reduction

Best for converting 4-benzylbenzaldehyde to **(4-benzylphenyl)methanol**.

- Setup: Dissolve 4-benzylbenzaldehyde (1.0 equiv) in Methanol (

concentration).
- Reduction: Cool to

. Add Sodium Borohydride (

) (1.5 equiv) portion-wise over 10 minutes.
- Reaction: Stir at room temperature for 1 hour. Monitor via TLC (30% EtOAc/Hexane).[3] The aldehyde spot (

)

) should disappear, replaced by the alcohol (

).

- Workup: Quench with saturated
. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate.
- Purification: If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

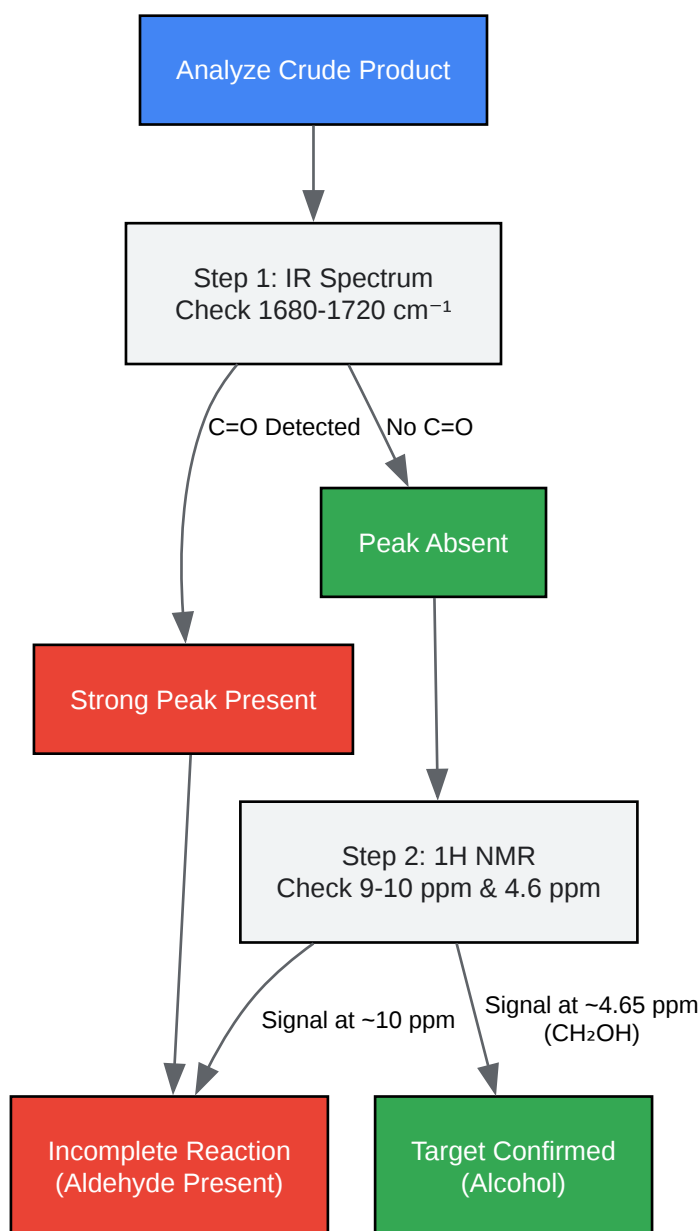
Protocol B: Analytical Validation

Standard conditions for validating the product.

- Sample Prep: Dissolve
of product in
.
- Instrument: 400 MHz or higher NMR spectrometer.
- Parameters:
 - Pulse delay (
):
(to ensure accurate integration of aromatic protons).
 - Scans: 16 (1H), 256+ (13C).

Visual Logic: Spectral Identification

The following diagram illustrates the decision logic for identifying the product based on spectral features.



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Figure 2: Logic flow for spectroscopic confirmation of the reduction.

References

- National Center for Biotechnology Information (PubChem). 4-Benzylbenzoic acid (CID 136429). [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Benzyl alcohol IR and Mass Spectra (Reference for benzylic alcohol features). [\[Link\]](#)

- [LookChem.4-Benzylbenzyl alcohol \(CAS 35714-20-6\) Entry. \[Link\]](#)

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Sources

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